molecular formula C6H8F3N3 B10907476 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine CAS No. 150187-15-8

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B10907476
CAS No.: 150187-15-8
M. Wt: 179.14 g/mol
InChI Key: XACBJNVMQFEUJX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H7F3N2 It is a pyrazole derivative characterized by the presence of two methyl groups and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-3-(trifluoromethyl)pyrazole with an amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

150187-15-8

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C6H8F3N3/c1-3-4(10)5(6(7,8)9)11-12(3)2/h10H2,1-2H3

InChI Key

XACBJNVMQFEUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)N

Origin of Product

United States

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